molecular formula C14H10ClNO5S B193059 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid CAS No. 5270-74-6

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid

Cat. No. B193059
CAS RN: 5270-74-6
M. Wt: 339.8 g/mol
InChI Key: UKRADWWBRBBJLZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid, also known as 4′-Chloro-3′-sulfamoyl-2-benzophenone-2-carboxylic acid or 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid, is a compound with the empirical formula C14H10ClNO5S . It is a potential metabolite of Chlorthalidone .


Molecular Structure Analysis

The molecular weight of 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid is 339.75 . The InChI key, which is a unique identifier for chemical substances, is UKRADWWBRBBJLZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid is a solid substance . It has a melting point of 256-258 °C .

Scientific Research Applications

Photodecomposition Studies

  • Photodecomposition of Chlorobenzoic Acids : Research by Crosby and Leitis (1969) in the Journal of Agricultural and Food Chemistry investigated the ultraviolet irradiation of chlorobenzoic acids, revealing the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This study is significant for understanding the photodecomposition behaviors of chlorobenzoic acid derivatives, including 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid (Crosby & Leitis, 1969).

Toxicological Assessment

  • Toxicity of Benzoic Acid Derivatives : Gorokhova et al. (2020) assessed the toxic properties of benzoic acid derivatives, including chlorobenzoic acids. Their findings contribute to understanding the potential risks associated with these compounds in various applications (Gorokhova et al., 2020).

Binding and Interaction Studies

  • Binding Study of Sulfonylureas and Phenothiazines : Zia and Price (1975) utilized 2-(4'-Hydroxybenzeneazo)benzoic acid to study the binding of drugs to bovine serum albumin. This research is relevant for understanding the interactions of similar benzoic acid derivatives, such as 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid, with biological proteins (Zia & Price, 1975).

Crystal Engineering and Solid-State Studies

  • Solid-State Versatility of Molecular Salts/Cocrystals : A study by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid, a compound similar in structure to 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid, explored the formation of molecular salts and cocrystals. This research contributes to understanding the solid-state properties and applications of chlorobenzoic acid derivatives (Oruganti et al., 2017).

Dopant Studies in Polymer Chemistry

  • Polyaniline Doped by Benzoic Acid Derivatives : Amarnath and Palaniappan (2005) researched using benzoic acid and its derivatives, including chlorobenzoic acid, as dopants for polyaniline. These findings are relevant for the application of 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid in advanced materials and polymer chemistry (Amarnath & Palaniappan, 2005).

Environmental Fate and Degradation Studies

  • Fate of Substituted Benzoates in Algae : Gutenkauf, Düker, and Fock (1998) investigated the removal of chlorinated benzoic acids by the alga Chlamydomonas reinhardtii. This research is pertinent for understanding the environmental impact and degradation pathways of chlorobenzoic acids (Gutenkauf, Düker, & Fock, 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P280, P280, P304 + P340 + P312, and P337 + P313 .

properties

IUPAC Name

2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRADWWBRBBJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200669
Record name 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid

CAS RN

5270-74-6
Record name 2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5270-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-sulfamoyl-2-benzophenone carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-sulphamoylbenzoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4'-CHLORO-3'-SULFAMOYL-2-BENZOPHENONE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Fleuren, JM Van Rossum - Journal of Chromatography A, 1978 - Elsevier
A sensitivite and selective gas chromatographic method is described for determining the diueretic and antihypertensive drug chlorthalidone in plasma, urine and ertythrocytes. Use in …
Number of citations: 44 www.sciencedirect.com
SI Sa'Sa', IM Jalal, HS Khalil - Journal of liquid chromatography, 1988 - Taylor & Francis
A high performance liquid chromatographic procedure is presented for the simultaneous determination of atenolol, hydrochlorothiazide, and chlorthalidone in pharmaceutical tablets …
Number of citations: 64 www.tandfonline.com

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